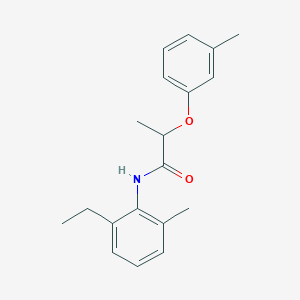![molecular formula C25H28N2O5S B250156 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, commonly known as ESI-09, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications.
作用机制
ESI-09 works by inhibiting the activity of ENaC, which are ion channels that regulate sodium and water transport in various tissues, including the lungs, kidneys, and colon. By inhibiting ENaC, ESI-09 reduces sodium and water reabsorption, leading to increased fluid secretion and decreased ion transport. This mechanism of action has been shown to be effective in various studies, making ESI-09 a potential therapeutic agent for ENaC-related disorders.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have shown that ESI-09 inhibits the activity of ENaC in a dose-dependent manner. Additionally, ESI-09 has been shown to decrease transepithelial sodium transport in various tissues, including the lungs and colon. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.
实验室实验的优点和局限性
ESI-09 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ENaC, which makes it a valuable tool for studying the role of ENaC in various tissues. Additionally, ESI-09 has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the main limitations of ESI-09 is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of ESI-09. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cystic fibrosis and hypertension. Additionally, future studies could focus on optimizing the synthesis method of ESI-09 to improve its solubility and potency. Finally, future studies could investigate the potential use of ESI-09 as a tool for studying the role of ENaC in various tissues and diseases.
Conclusion:
ESI-09 is a novel small molecule inhibitor that has shown promising results in various studies. Its specificity for ENaC makes it a valuable tool for studying the role of ENaC in various tissues and diseases. Additionally, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential applications of ESI-09.
合成方法
The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-(p-toluenesulfonylamino)aniline. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to form N-[4-(p-toluenesulfonylamino)phenyl]-2-(4-isopropylphenoxy)acetamide. The final step involves the deprotection of the p-toluenesulfonyl group using sodium hydroxide to yield ESI-09.
科学研究应用
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) in vitro and in vivo, making it a potential candidate for the treatment of cystic fibrosis, hypertension, and other ion channel-related disorders. Additionally, ESI-09 has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer therapy.
属性
分子式 |
C25H28N2O5S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-22-13-7-21(8-14-22)27-33(29,30)24-15-9-20(10-16-24)26-25(28)17-32-23-11-5-19(6-12-23)18(2)3/h5-16,18,27H,4,17H2,1-3H3,(H,26,28) |
InChI 键 |
MNGUYZSKVVXYSH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)